![molecular formula C19H29NOS2 B14238144 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol CAS No. 244221-76-9](/img/structure/B14238144.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dodecan-2-ol chain attached to a benzothiazole ring via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable dodecan-2-ol derivative. One common method involves the nucleophilic substitution reaction where 1,3-benzothiazole-2-thiol reacts with a halogenated dodecan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the dodecan-2-ol chain can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides, and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfanyl derivatives.
Substitution: Esters, ethers, and other substituted products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with GABA receptors and sodium channels, influencing neuronal activity and exhibiting anticonvulsant effects . The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another compound with a similar sulfanyl linkage but different heterocyclic core.
Uniqueness: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is unique due to its specific dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. The presence of the long alkyl chain enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Propriétés
Numéro CAS |
244221-76-9 |
|---|---|
Formule moléculaire |
C19H29NOS2 |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-ylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C19H29NOS2/c1-2-3-4-5-6-7-8-9-12-16(21)15-22-19-20-17-13-10-11-14-18(17)23-19/h10-11,13-14,16,21H,2-9,12,15H2,1H3 |
Clé InChI |
JESFEHVRCYZBKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CSC1=NC2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


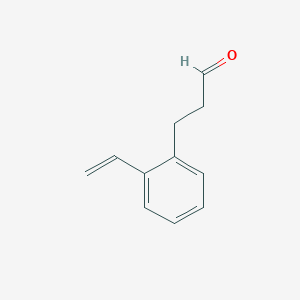

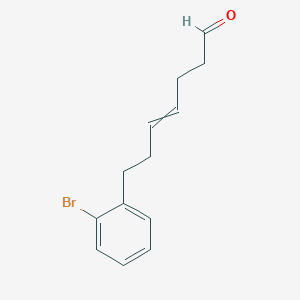
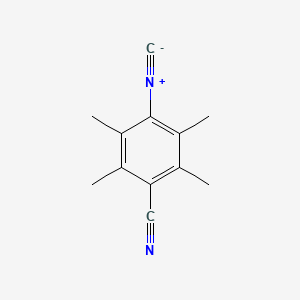
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
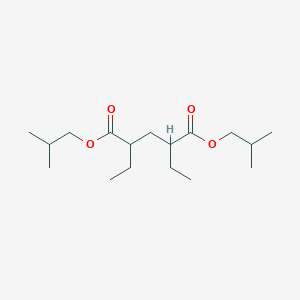
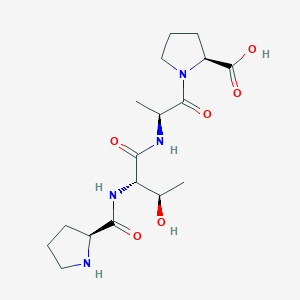
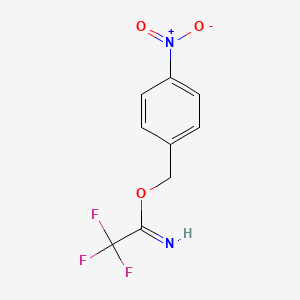
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
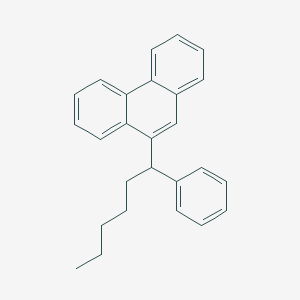
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
